3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Overview
Description
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F4N. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a benzene ring, along with a methyl group (-CH3) and an amino group (-NH2). The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the nitration of 4-methyl-3-(trifluoromethyl)aniline, followed by reduction and fluorination. The nitration step introduces a nitro group (-NO2) to the aromatic ring, which is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like -CF3 and -F makes the aromatic ring less reactive towards electrophiles, but substitution can still occur under specific conditions.
Nucleophilic Aromatic Substitution (NAS): The fluoro group can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium amide or potassium thiolate.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Halogenated derivatives or substituted amines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives with altered functional groups.
Scientific Research Applications
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline finds applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability. The fluoro group can influence the compound’s binding affinity to target proteins, thereby affecting its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity patterns and biological activities compared to its analogs. For instance, the presence of the methyl group at the 4-position can influence the compound’s overall stability and reactivity in chemical reactions .
Biological Activity
Overview
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is an organic compound with significant biological implications, particularly in medicinal chemistry and drug development. The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1706430-24-1
- Molecular Formula : C8H7F4N
- Molecular Weight : 201.14 g/mol
The compound features a trifluoromethyl group () and a fluorine atom attached to an aromatic amine, contributing to its unique chemical reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group is known to enhance the binding affinity of compounds to their targets due to its electron-withdrawing properties, which can stabilize interactions with enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be crucial for the development of therapeutic agents against diseases such as cancer and bacterial infections.
- Modulation of Receptor Activity : It may also interact with neurotransmitter receptors, influencing pathways related to mood disorders and neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity in various in vitro assays:
Assay Type | Target/Pathway | IC50 Value (µM) | Reference |
---|---|---|---|
Enzyme Inhibition | HDAC (Histone Deacetylase) | 0.31 | |
Antimicrobial Activity | Bacterial strains | MIC = 16 µg/mL | |
Cytotoxicity | Cancer cell lines | IC50 = 53.02 |
These findings indicate that the compound may serve as a lead structure for developing new drugs targeting HDACs or exhibiting antimicrobial properties.
Case Studies
- Anticancer Activity : In studies involving various cancer cell lines (HeLa, K562), the compound exhibited significant cytotoxic effects, suggesting its potential role in cancer therapy. The mechanism appears to involve apoptosis induction through HDAC inhibition.
- Antimicrobial Properties : The compound demonstrated effective antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) indicating its potential for use in treating bacterial infections.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms into drug candidates has been shown to enhance their biological activity significantly. For instance, SAR studies indicate that the presence of the trifluoromethyl group increases the potency of inhibitors by improving their lipophilicity and binding interactions with target proteins .
Properties
IUPAC Name |
3-fluoro-4-methyl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWOYFJONISRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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